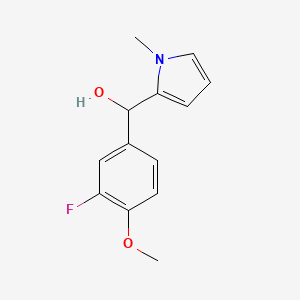
Docosyl hydrogen sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosyl hydrogen sebacate, also known as 9-(Docosyloxycarbonyl)nonanoic acid, is a chemical compound with the molecular formula C32H62O4 and a molecular weight of 510.83228 g/mol . This compound is an ester derived from sebacic acid and docosanol, and it is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Docosyl hydrogen sebacate can be synthesized through the esterification of sebacic acid with docosanol. The reaction typically involves heating sebacic acid and docosanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where sebacic acid and docosanol are fed into a reactor along with a catalyst. The reaction mixture is heated, and the ester product is continuously removed and purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Docosyl hydrogen sebacate undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst, yielding sebacic acid and docosanol.
Oxidation: Oxidative cleavage of the ester bond under strong oxidative conditions.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Sebacic acid and docosanol.
Oxidation: Depending on the conditions, various oxidation products of sebacic acid and docosanol.
Aplicaciones Científicas De Investigación
Docosyl hydrogen sebacate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of docosyl hydrogen sebacate involves its interaction with other molecules through ester bonds. In biological systems, it may act as a plasticizer, enhancing the flexibility and durability of polymers used in medical devices. Its biocompatibility and biodegradability make it suitable for applications in tissue engineering and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl sebacate: An ester of sebacic acid and butanol, used as a plasticizer and lubricant.
Diethyl sebacate: An ester of sebacic acid and ethanol, used in similar applications as dibutyl sebacate.
Diisooctyl sebacate: An ester of sebacic acid and isooctanol, known for its excellent low-temperature flexibility.
Uniqueness
Docosyl hydrogen sebacate is unique due to its long-chain docosanol moiety, which imparts specific properties such as enhanced hydrophobicity and flexibility. This makes it particularly suitable for applications requiring high-performance plasticizers and lubricants .
Propiedades
Número CAS |
93819-99-9 |
|---|---|
Fórmula molecular |
C32H62O4 |
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
10-docosoxy-10-oxodecanoic acid |
InChI |
InChI=1S/C32H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-27-30-36-32(35)29-26-23-20-19-22-25-28-31(33)34/h2-30H2,1H3,(H,33,34) |
Clave InChI |
ZQYGIPYHSWOVIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


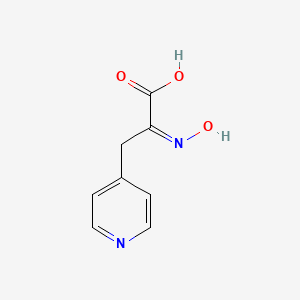
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
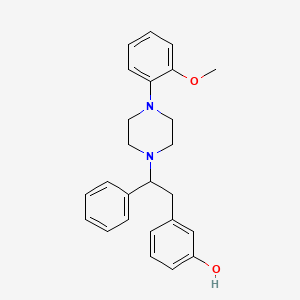
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
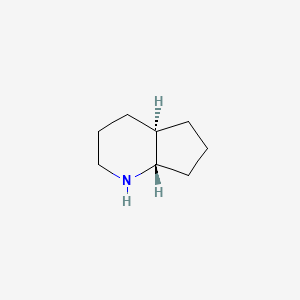
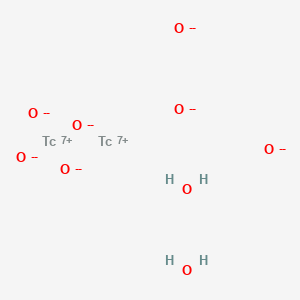
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)

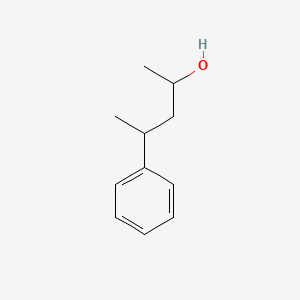
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

